N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzimidazole moiety linked to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by condensing o-phenylenediamine with formic acid or its derivatives.
Coupling with Phenyl Group: The benzimidazole derivative is then coupled with a phenyl group through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Oxazole Ring Formation: The oxazole ring is formed by cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Final Coupling: The final step involves coupling the benzimidazole-phenyl derivative with the oxazole ring under conditions that promote amide bond formation, such as using carbodiimide reagents in the presence of catalysts like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the benzimidazole or oxazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent due to its ability to interact with various biological targets
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in molecular docking studies to understand its interaction with enzymes and receptors, aiding in drug design and development.
Mechanism of Action
The mechanism of action of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, disrupting their normal function.
Pathways Involved: It may inhibit key enzymes in metabolic pathways, interfere with DNA replication, or block receptor signaling, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-[(E)-phenyldiazenyl]-1-phenylmethanimine: Similar structure with a thiazole ring instead of an oxazole ring.
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylamine: Contains a benzimidazole moiety but differs in the substituents and overall structure.
Uniqueness
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide is unique due to its combination of benzimidazole and oxazole rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-11-10-16(22-24-11)18(23)19-13-8-6-12(7-9-13)17-20-14-4-2-3-5-15(14)21-17/h2-10H,1H3,(H,19,23)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUQMEWBFBAOJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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